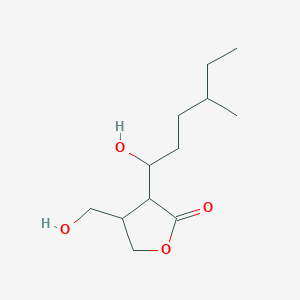
4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one, also known as HMHO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Polymer Synthesis
One of the applications of compounds like 4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one is in the field of polymer synthesis. Thiem et al. (1989) studied the ring-opening polymerization of various oxolanes, including the dialkyloxy derivatives, to create novel functionalized poly[oxy(2,3-dialkyloxy-tetramethylene)]s. This research opens up possibilities for developing new polymers derived from carbohydrate materials (Thiem, Strietholt, & Häring, 1989).
Crystal Structure Analysis
Gümüş et al. (2022) analyzed the crystal structure of a compound with a similar structure to 4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one. They investigated 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, highlighting the importance of such compounds in crystallography and structure analysis (Gümüş et al., 2022).
Lipid Peroxidation Studies
The compound 4-Hydroxy-2-nonenal (HNE), which can be related to the oxolane structure, has been extensively studied for its role in lipid peroxidation. Spickett (2013) highlights HNE's importance in understanding oxidative stress and its impact on cell signaling in disease contexts. This research can have implications for compounds like 4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one in the study of cell biology and pathology (Spickett, 2013).
Synthesis of Pharmaceutical Compounds
Compounds like 4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one are crucial in synthesizing pharmaceutical compounds. Ella-Menye et al. (2005) reported a new method to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which are valuable intermediates in pharmaceutical synthesis (Ella-Menye, Sharma, & Wang, 2005).
Development of Solvents and Polymers
Sonnati et al. (2013) discussed the synthesis and applications of glycerol carbonate, a molecule similar in structure to 4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one. This compound is gaining interest for its potential in various domains, from solvents to polymers, indicating a broad spectrum of applications (Sonnati et al., 2013).
Biological and Complexing Activity
Milata et al. (2019) explored the synthesis and potential biological activity of compounds like 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline, indicating an interest in these compounds for their biological and complexing properties (Milata, Bella, & Kurinec, 2019).
Antibacterial Applications
Behrami and Dobroshi (2019) investigated the antibacterial effects of compounds like 4-hydroxy-chromen-2-one, suggesting the potential of similar compounds for antibacterial applications (Behrami & Dobroshi, 2019).
Propiedades
Número CAS |
109075-61-8 |
|---|---|
Nombre del producto |
4-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one |
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-3-8(2)4-5-10(14)11-9(6-13)7-16-12(11)15/h8-11,13-14H,3-7H2,1-2H3 |
Clave InChI |
LOMGRMLVVBQVNJ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCC(C1C(COC1=O)CO)O |
SMILES canónico |
CCC(C)CCC(C1C(COC1=O)CO)O |
Sinónimos |
2-(1'-hydroxy-4'-methylhexyl)-3-(hydroxymethyl)butanolide virginiamycin butanolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



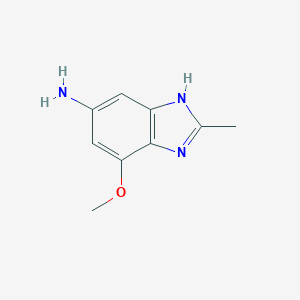
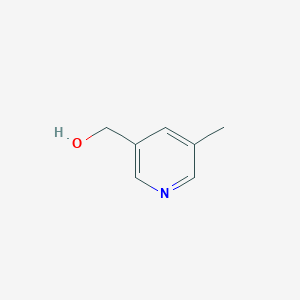
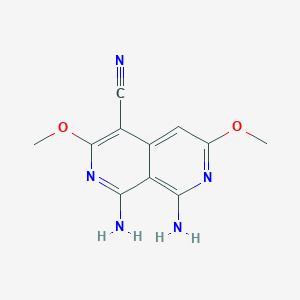
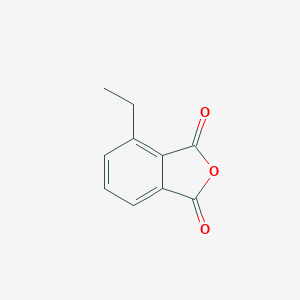

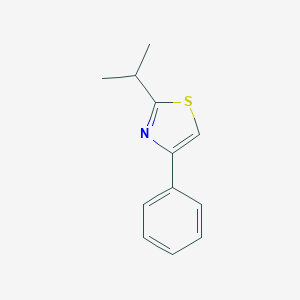
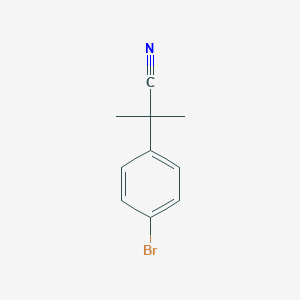
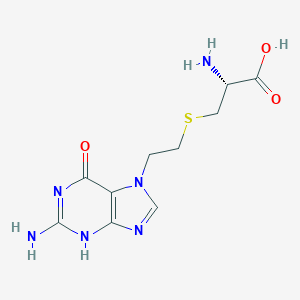
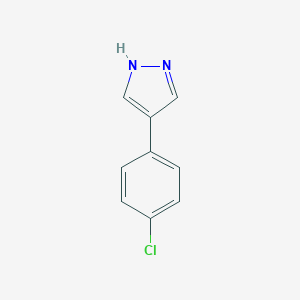
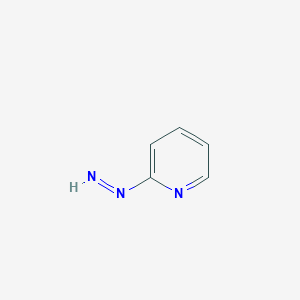
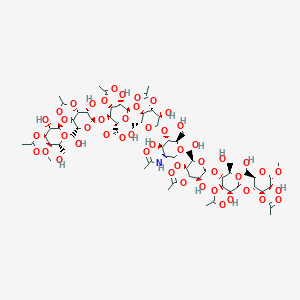
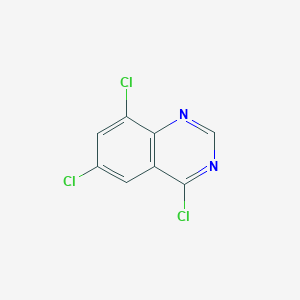
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)